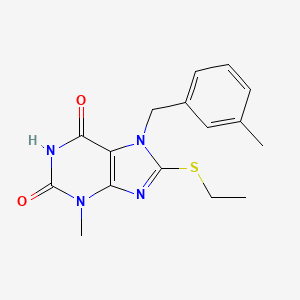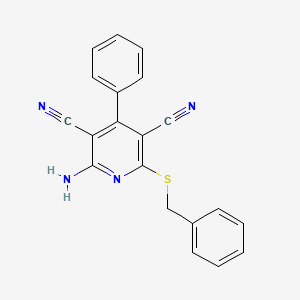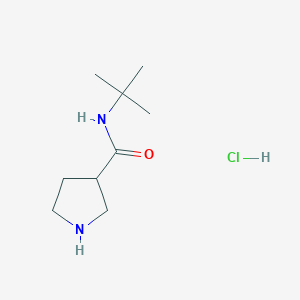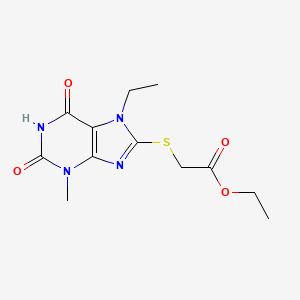
8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethylthio group, a methyl group, and a methylbenzyl group attached to the purine ring. Purines are essential components in biochemistry, playing critical roles in various biological processes, including the formation of nucleotides.
作用机制
Target of Action
ZINC00042827, also known as 8-(ethylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione or Oprea1_369162, is a compound that primarily targets zinc transporters . These transporters play a crucial role in maintaining intracellular and intra-organellar zinc homeostasis .
Mode of Action
The compound interacts with its targets by binding to the transmembrane zinc-binding site . This interaction facilitates the recruitment of zinc ions (Zn 2+) across biological membranes . The compound’s mode of action ensures efficient zinc transport, which is critical for various biological processes .
Biochemical Pathways
The affected pathways primarily involve zinc homeostasis and the associated downstream effects. Zinc is an essential trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division . Imbalance of zinc is associated with neuronal damage associated with traumatic brain injury, stroke, and seizures .
Pharmacokinetics
It is known that zinc absorption in humans could be improved by zinc complexation with gluconate . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound would significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of ZINC00042827’s action are primarily related to its role in maintaining zinc homeostasis. By ensuring efficient zinc transport, the compound contributes to the normal functioning of numerous enzymes and proteins, thereby influencing various biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ZINC00042827. Factors such as pH, temperature, and the presence of other ions can affect the compound’s ability to bind to its targets and facilitate zinc transport
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with an ethylthio group, followed by the introduction of a methyl group and a methylbenzyl group through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, would ensure the high quality of the final product.
化学反应分析
Types of Reactions
8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
科学研究应用
8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
相似化合物的比较
Similar Compounds
- 8-(methylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 8-(ethylthio)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 8-(ethylthio)-3-methyl-7-(3-chlorobenzyl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthio group, combined with the methyl and methylbenzyl groups, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-23-16-17-13-12(14(21)18-15(22)19(13)3)20(16)9-11-7-5-6-10(2)8-11/h5-8H,4,9H2,1-3H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYOIUVJBQRHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-fluorophenyl)methyl]-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B6499907.png)
![2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499911.png)
![tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6499925.png)
![8-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6499930.png)
![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N,N-diethylacetamide](/img/structure/B6499937.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499945.png)
![tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6499947.png)


![N-tert-butyl-2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499968.png)
![2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B6499975.png)
![1,4-Benzenedicarboxylic acid, 2-[[2-(4-morpholinyl)acetyl]amino]-, 1,4-dimethyl ester](/img/structure/B6499980.png)

![8-(ethylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499993.png)
